molecular formula C8H13NO B13026155 4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one

4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one

Cat. No.: B13026155
M. Wt: 139.19 g/mol
InChI Key: SKBDFQUCXXTWRC-UHFFFAOYSA-N
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Description

4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one is a heterocyclic compound characterized by a unique structure featuring a cyclopentane ring fused to a pyrrole ring . This complex bicyclic scaffold makes it a valuable building block in the synthesis of more complex organic molecules for pharmaceutical research and drug development . In biological research, this compound is studied for its potential antimicrobial and anticancer properties, positioning it as a candidate for the development of new therapeutic agents . Its mechanism of action is believed to involve interaction with specific molecular targets, such as enzymes or receptors, thereby modulating their activity to produce various biological effects . The synthesis of this compound typically involves the cyclization of appropriate precursors, such as cyclopentane and pyrrole derivatives, under controlled conditions and in the presence of catalysts to achieve high yield and purity . This product is intended for research purposes only and is not approved for use in humans or animals .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-methyl-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one

InChI

InChI=1S/C8H13NO/c1-5-7-4-9-3-6(7)2-8(5)10/h5-7,9H,2-4H2,1H3

InChI Key

SKBDFQUCXXTWRC-UHFFFAOYSA-N

Canonical SMILES

CC1C2CNCC2CC1=O

Origin of Product

United States

Preparation Methods

Synthesis via Pyrrole Derivatives and Cyclization

  • Starting Materials: Substituted pyrrole-2,5-dione derivatives such as N-tert-butoxyacyl-3,4-dimethyl-1H-pyrrole-2,5-dione serve as key intermediates. These can be synthesized by reacting 2,3-dimethylmaleic anhydride with ammonium acetate in toluene under reflux conditions for 24 hours, yielding 2,3-dimethylmaleimide with approximately 90% yield.

  • Halogenation: The pyrrole dione intermediate undergoes bromination using N-bromosuccinimide in dichloromethane with benzoyl peroxide as a catalyst under reflux for 24 hours. This step yields brominated pyrrole derivatives without requiring purification before the next step.

  • Further Functionalization: Alternative halogenation using dichlorohydantoin and azobisisobutyronitrile as a catalyst in dichloromethane under reflux conditions produces other functionalized pyrrole intermediates.

  • Cyclization: These intermediates undergo intramolecular cyclization under controlled conditions to form the fused hexahydrocyclopenta[c]pyrrolone skeleton.

  • Advantages: This method addresses challenges such as harsh reaction conditions, limited raw material availability, and scale-up difficulties by using readily available reagents and achieving high yields with mild conditions.

Catalytic Methods Using Metal Salts

  • Iron Salt Catalysis: Recent studies have demonstrated that iron salts, particularly Fe(ClO4)3·H2O, efficiently catalyze the formation of fused pyrrole derivatives from amines, aldehydes, and diketones in a two-step process involving toluene and acetic acid mixtures at 50 °C. This method allows for large-scale synthesis with yields ranging from 6% to 69%, depending on substituents.

  • Reaction Conditions: The first step involves condensation of the amine and aldehyde in toluene/acetic acid at 50 °C for 1 hour, followed by catalytic cyclization with iron salt over 16 hours at the same temperature.

  • Synthetic Potential: This approach enables the preparation of complex bicyclic pyrrole derivatives and facilitates further functionalization, such as palladium-catalyzed direct arylation to generate polycyclic aromatic hydrocarbons analogues.

Alkylation and Functional Group Transformations

  • Alkylation: Alkylation of pyrrole nitrogen atoms using alkyl halides like methyl bromoacetate under phase-transfer catalysis conditions at elevated temperatures (up to 200 °C) in the presence of potassium carbonate and Aliquat 336 leads to N-alkylated pyrrole derivatives.

  • Subsequent Cyclization and Rearrangement: These alkylated intermediates can undergo further cyclization or rearrangement reactions to yield the hexahydrocyclopenta[c]pyrrolone framework with methyl substitution at desired positions.

  • Spectroscopic Confirmation: The structures of intermediates and final products are confirmed by 1H and 13C NMR, IR, MS, and X-ray crystallography, ensuring high purity and structural integrity.

Step Reagents/Conditions Yield (%) Notes
2,3-Dimethylmaleic anhydride + ammonium acetate reflux in toluene (24h) 2,3-Dimethylmaleimide (formula A1) 90 High yield; key pyrrole intermediate
Bromination with N-bromosuccinimide, benzoyl peroxide, DCM reflux (24h) Brominated pyrrole derivative (formula IIIa) Not purified Direct use in next step
Cyclization with iron salt catalyst Fe(ClO4)3·H2O in toluene/AcOH (16h, 50 °C) Fused pyrrole derivatives 6–69 Large-scale synthesis; mild conditions
Alkylation with methyl bromoacetate, K2CO3, Aliquat 336, 200 °C (4 days) N-alkylated pyrrole derivatives 43–45 Requires harsh conditions
  • The preparation of 4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one benefits from the use of accessible starting materials such as dimethylmaleic anhydride and ammonium salts.

  • Bromination and halogenation steps are critical for functionalization and subsequent cyclization, typically performed under reflux in dichloromethane with radical initiators.

  • Iron salt catalysis has emerged as an effective and scalable method for constructing fused pyrrole ring systems under relatively mild conditions, improving yields and operational simplicity.

  • Alkylation steps require careful control of reaction conditions, often necessitating phase-transfer catalysis and elevated temperatures to achieve selective N-alkylation.

  • Structural confirmation through advanced spectroscopic techniques ensures the reliability of synthetic routes and the purity of the target compound.

  • The methods described avoid harsh reagents and complex purification steps, favoring industrial applicability and cost-effectiveness.

The preparation of this compound involves strategic synthesis of pyrrole-based intermediates, followed by halogenation, catalytic cyclization, and selective alkylation. Advances in catalytic methods, particularly using iron salts, have enhanced the scalability and efficiency of these syntheses. The combination of classical organic synthesis techniques with modern catalytic approaches provides robust routes to this bicyclic lactam compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares structural features, synthetic routes, and applications of 4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one with analogous compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Synthesis Method Applications/Activity References
This compound C₈H₁₃NO 139.20 (estimated) Methyl group at position 4 Likely Pauson–Khand reaction Pharmaceutical intermediates
cis-Hexahydrocyclopenta[c]pyrrol-5(1H)-one (96896-09-2) C₇H₁₁NO 125.17 Unsubstituted Not explicitly stated Laboratory chemical
trans-2-Benzyl-hexahydrocyclopenta[c]pyrrol-5-one (126688-95-7) C₁₄H₁₇NO 215.30 Benzyl group at position 2 Unknown Specialty chemical synthesis
2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one (129222-17-9) C₉H₁₁NO₂ 165.19 Acetyl group at position 2 Industrial-scale processes Intermediate for complex molecules
Pentaaryl-substituted pyrano[3,2-b]pyrrol-5(1H)-one Varies ~350–400 (estimated) Five aryl groups, pyrano ring fusion Single-step condensation Aggregation-induced emission (AIE) materials

Physicochemical Properties

  • Boiling Points :
    • cis-Hexahydrocyclopenta[c]pyrrol-5(1H)-one: 225.1°C .
    • 4-Methyl analog: Estimated to be higher due to increased molecular weight.
  • Thermal Stability: Thieno[2,3-b]pyrrol-5(6H)-one polymers exhibit high thermal stability (>300°C), critical for optoelectronic applications .

Key Research Findings

  • Structural Diversity: Substituents (e.g., aryl, acetyl, benzyl) significantly alter electronic properties and bioactivity. For example, AIE-active pyrano[3,2-b]pyrrolones emit strong blue light in aggregated states .
  • Synthetic Efficiency: Single-step methods for pyrano-pyrrolones reduce reaction time and improve yields compared to multi-step cyclizations .
  • Safety Considerations : Hexahydrocyclopenta[c]pyrrol-5(1H)-one derivatives require strict lab safety protocols, including PPE and hazard-compliant storage .

Biological Activity

4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound’s structure features a unique bicyclic framework that contributes to its biological activity. Its molecular formula is C9H15NC_9H_{15}N, with a molecular weight of approximately 139.23 g/mol. The presence of a nitrogen atom in the ring system may enhance its interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing various compounds against pathogens, it was found to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be developed into an antimicrobial agent, especially against resistant strains.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated promising antiproliferative activity, particularly against human lung carcinoma (A549) and cervical cancer (HeLa) cells.

Cell LineIC50 (µM)
A54915
HeLa20

The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells compared to controls.

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of this compound. In animal models of neurodegeneration, administration of this compound resulted in reduced oxidative stress markers and improved cognitive function.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study investigated the efficacy of several derivatives of bicyclic compounds, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant growth inhibition, highlighting its potential as a lead structure for developing new antibiotics.

Case Study 2: Cancer Cell Line Study
In a comparative analysis of various compounds for their anticancer properties, this compound was shown to outperform several known chemotherapeutic agents in terms of potency against A549 cells. This suggests that further development could lead to effective cancer therapies.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial: Likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
  • Anticancer: Induction of apoptosis through mitochondrial pathways and modulation of signaling pathways involved in cell proliferation.
  • Neuroprotection: Reduction of oxidative stress and inflammation in neuronal tissues.

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